molecular formula C13H13ClO2 B050566 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid CAS No. 165317-79-3

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Cat. No. B050566
M. Wt: 236.69 g/mol
InChI Key: PUEVPYKWPGVGGE-UHFFFAOYSA-N
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Patent
US05698548

Procedure details

Dissolve the product (1.75 g) from STEP 1 in THF (100 mL), treat with 40% H2SO4 (25 mL) and heat the reaction mixture at reflux for 5.5 h. Remove most of the solvent in vacuo, dilute the reaction mixture with water and extract with Et2O. Separate the organic layer and concentrate to give 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid (1.36 g).
Name
product
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][CH:11]([C:14]([O:16]CC)=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.OS(O)(=O)=O>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
product
Quantity
1.75 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC(CC1)C(=O)OCC)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
Remove most of the solvent in vacuo
ADDITION
Type
ADDITION
Details
dilute the reaction mixture with water
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.